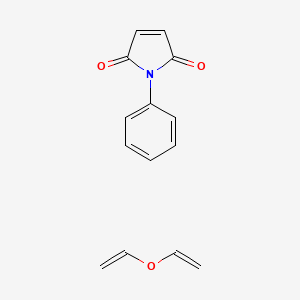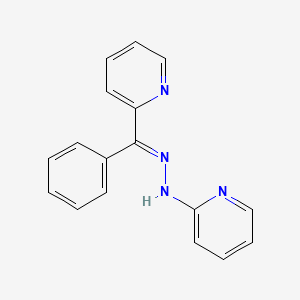![molecular formula C11H9N3O3 B14691468 3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione CAS No. 35053-72-6](/img/structure/B14691468.png)
3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused oxazole and pyrimidine ring system, which is further substituted with a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-amino-4-phenyl-6-hydroxy-pyrimidine with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxazolo[5,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. Solvent-free methods and microwave-assisted synthesis have also been explored to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolo[5,4-d]pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted oxazolo[5,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
作用机制
The mechanism of action of 3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the disruption of cell cycle progression and angiogenesis. This results in the induction of apoptosis in cancer cells and inhibition of tumor growth .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits potent inhibitory activity against various enzymes
Uniqueness
3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione is unique due to its specific structural features, including the fused oxazole and pyrimidine rings and the phenyl substitution. These structural characteristics contribute to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
35053-72-6 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
3-phenyl-7,7a-dihydro-3aH-[1,2]oxazolo[5,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H9N3O3/c15-9-7-8(6-4-2-1-3-5-6)14-17-10(7)13-11(16)12-9/h1-5,7,10H,(H2,12,13,15,16) |
InChI 键 |
CXTILDSTKGVVMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC3C2C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


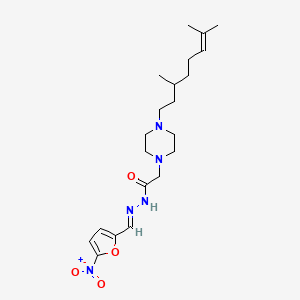
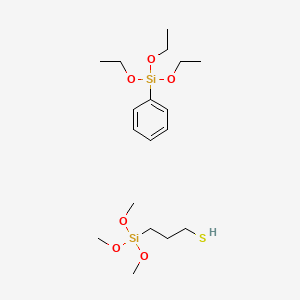
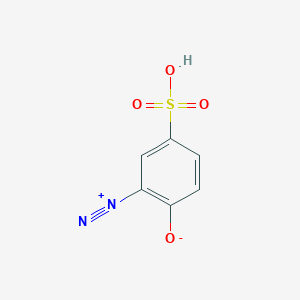
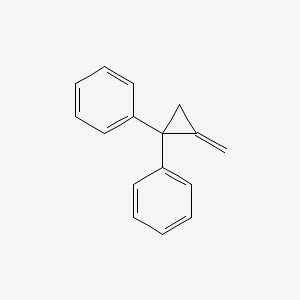
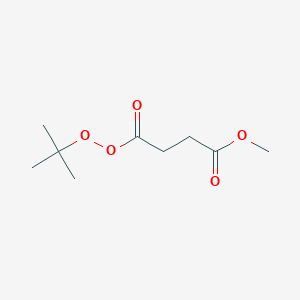
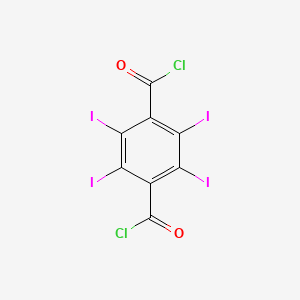
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
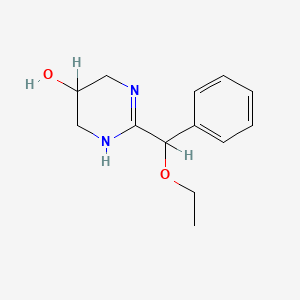
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
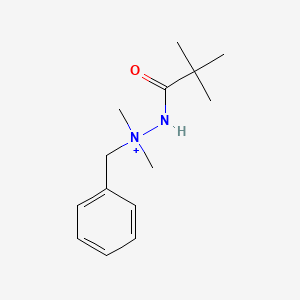
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
